molecular formula C21H22F3N3O2 B5885107 N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide

N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide

Cat. No. B5885107
M. Wt: 405.4 g/mol
InChI Key: PSYVLGVSDNJCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as TFPB, and it has been the subject of numerous studies due to its unique properties and potential uses in various fields.

Mechanism of Action

TFPB works by selectively binding to certain proteins in the body. The exact mechanism of action is not fully understood, but it is believed that TFPB binds to specific sites on the protein, which alters its function.
Biochemical and Physiological Effects:
TFPB has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that TFPB can alter the function of certain proteins, which can have a downstream effect on various biological processes. TFPB has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TFPB in lab experiments is its ability to selectively bind to certain proteins. This allows researchers to study the function of specific proteins in greater detail. However, one of the limitations of using TFPB is that it may not be effective in all types of experiments. Additionally, TFPB may have potential off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research involving TFPB. One area of interest is the development of new therapies for inflammatory diseases. TFPB has been shown to have anti-inflammatory properties, which could make it a promising candidate for the development of new drugs. Additionally, researchers are interested in further exploring the mechanism of action of TFPB, which could lead to new insights into the function of certain proteins in the body.

Synthesis Methods

TFPB can be synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis of TFPB involves the reaction of 4-(3-trifluoromethylphenyl)piperazine with 3-(benzoyloxy)propionic acid in the presence of a coupling agent. The resulting product is then purified through a series of chromatography and crystallization steps to obtain pure TFPB.

Scientific Research Applications

TFPB has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of TFPB as a tool to study the function of certain proteins in the body. TFPB has been shown to selectively bind to certain proteins, which allows researchers to study their function in greater detail.

properties

IUPAC Name

N-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O2/c22-21(23,24)17-7-4-8-18(15-17)26-11-13-27(14-12-26)19(28)9-10-25-20(29)16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYVLGVSDNJCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)benzamide

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